1,3-dichloropropan-2-yl (Z)-octadec-9-enoat
Overview
Description
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat, also known as DCPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In medicine, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In industry, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been studied for its potential use as a lubricant and surfactant.
Mechanism Of Action
The mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat is not fully understood, but it is thought to act by disrupting cellular membranes. 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to increase the permeability of cell membranes, which can lead to cell death.
Biochemical And Physiological Effects
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to have a variety of biochemical and physiological effects. In animal studies, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to cause liver damage and decrease body weight. 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has also been shown to have cytotoxic effects on cancer cells.
Advantages And Limitations For Lab Experiments
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has several advantages for lab experiments, including its ability to penetrate cell membranes and its potential use as a drug delivery system. However, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat also has limitations, including its toxicity and potential for environmental harm.
Future Directions
Future research on 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat could focus on its potential use as a pesticide, drug delivery system, or lubricant. Additionally, further studies could investigate the mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat and its potential toxic effects on humans and the environment.
properties
IUPAC Name |
1,3-dichloropropan-2-yl octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20H,2-8,11-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZDYGJJALHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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